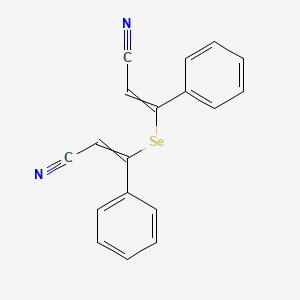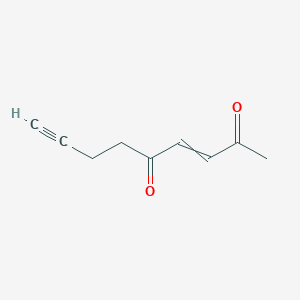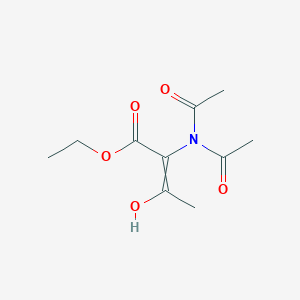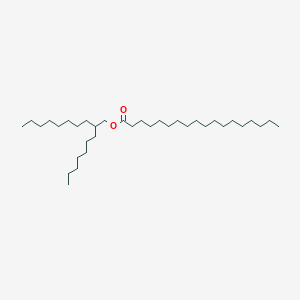![molecular formula C14H12F3NOS B14375857 N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline CAS No. 88693-55-4](/img/structure/B14375857.png)
N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline is an organic compound with a complex structure that includes a sulfanyl group attached to a methylphenyl ring and a trifluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline typically involves a multi-step process. One common method includes the reaction of 4-methylthiophenol with 4-chloro-3-(trifluoromethoxy)aniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)sulfanyl]aniline
- 4-(Trifluoromethoxy)aniline
- N-Methyl-4-(trifluoromethoxy)aniline
Uniqueness
N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline is unique due to the presence of both sulfanyl and trifluoromethoxy groups, which impart distinct chemical and physical properties
Properties
CAS No. |
88693-55-4 |
|---|---|
Molecular Formula |
C14H12F3NOS |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfanyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H12F3NOS/c1-10-2-8-13(9-3-10)20-18-11-4-6-12(7-5-11)19-14(15,16)17/h2-9,18H,1H3 |
InChI Key |
VGPPDNSKNHMZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SNC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


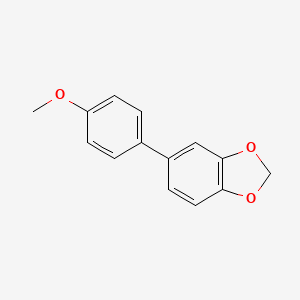
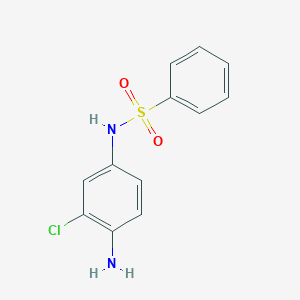
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
silane](/img/structure/B14375810.png)
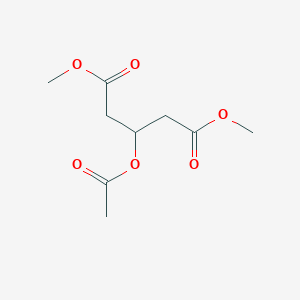
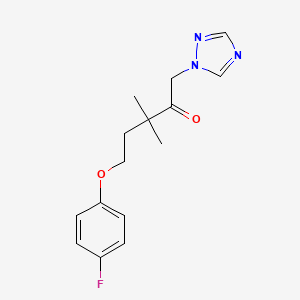
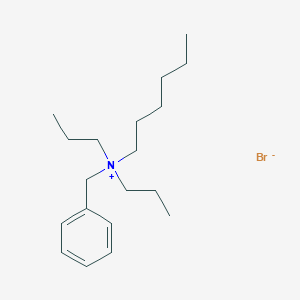
![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)
